Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester

Description

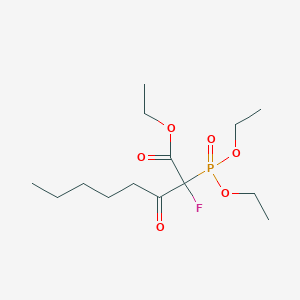

This compound is a structurally complex derivative of octanoic acid, featuring a diethoxyphosphinyl group (-P(O)(OCH₂CH₃)₂) and a fluorine atom at position 2, a ketone group at position 3, and an ethyl ester moiety. The phosphonate group may enhance thermal stability and metal-chelating properties, while the fluorine atom could influence reactivity and environmental persistence .

Properties

CAS No. |

188645-64-9 |

|---|---|

Molecular Formula |

C14H26FO6P |

Molecular Weight |

340.32 g/mol |

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-fluoro-3-oxooctanoate |

InChI |

InChI=1S/C14H26FO6P/c1-5-9-10-11-12(16)14(15,13(17)19-6-2)22(18,20-7-3)21-8-4/h5-11H2,1-4H3 |

InChI Key |

ZDQAFPYTTPVGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C(=O)OCC)(F)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where octanoic acid and ethanol are fed into a reactor containing a solid acid catalyst. The reaction mixture is continuously distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism by which Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates. The fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Phosphorus-Containing Esters

Acetic Acid, (Diethoxyphosphinyl)-, 2-Methoxyethyl Ester (CAS 57906-47-5)

- Structure : Contains a diethoxyphosphinyl group attached to an acetic acid backbone, esterified with a 2-methoxyethyl group.

- Properties: Phosphonates like this are known for their use as plasticizers and flame retardants due to their thermal stability and low volatility. The diethoxyphosphinyl group enhances solubility in polar solvents compared to non-phosphorylated analogs .

Fluorinated Octanoic Acid Derivatives

Octanoic Acid, Pentadecafluoro- (CAS 90480-55-0)

- Structure: Fully fluorinated octanoic acid with all hydrogen atoms replaced by fluorine.

- Properties: Perfluorinated compounds exhibit extreme chemical inertness, high thermal stability, and environmental persistence. They are used in non-stick coatings and firefighting foams but face regulatory scrutiny due to bioaccumulation risks .

Ethyl Esters of Octanoic Acid

Octanoic Acid, Ethyl Ester (CAS 106-32-1)

- Structure: Simple ethyl ester of octanoic acid without additional substituents.

- Properties : Widely used in flavoring agents and solvents. Boiling point: 208–210°C; vapor pressure: 0.16 kPa at 25°C .

- Comparison : The absence of phosphonyl or fluorine groups in this ester results in lower polarity and reactivity, making it less suited for high-performance applications but safer for consumer products.

Ketone-Functionalized Esters

Octanoic Acid, 2-[2-[(2-Methyl-1-Oxo-2-Propenyl)Oxy]Ethoxy]Ethyl Ester (CAS 93158-52-2)

- Structure : Contains a methacrylate-linked ether group and an oxo moiety.

- Properties : Used in polymer chemistry for cross-linking; molecular formula: C₁₆H₂₈O₅ .

- Comparison : The target compound’s ketone at position 3 may enhance its ability to participate in condensation reactions, similar to this analog, but the phosphonate group adds metal-binding functionality.

Data Table: Key Properties of Comparable Compounds

*Estimated formula based on substituent contributions.

Research Findings and Implications

- Phosphonate Impact : The diethoxyphosphinyl group in the target compound may improve adhesion to metal surfaces, as seen in related phosphonates used as corrosion inhibitors .

- Fluorine Reactivity : Partial fluorination could balance reactivity and stability, avoiding the ecological risks of perfluorinated compounds while retaining some resistance to degradation .

Notes and Limitations

- Data Gaps : Specific physicochemical data (e.g., boiling point, solubility) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.

- Regulatory Considerations : Phosphonates and fluorinated esters often require rigorous safety evaluations; the target compound’s regulatory status remains undefined .

Biological Activity

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H19F1O4P

- Molecular Weight : 272.24 g/mol

This structure indicates the presence of an octanoic acid backbone modified with a diethoxyphosphinyl group and a fluorinated ketone moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Research has indicated that octanoic acid derivatives exhibit antimicrobial properties. Specifically, studies have shown that octanoic acid can inhibit the growth of various bacterial strains. The presence of the phosphinyl group enhances its efficacy against Gram-positive bacteria, potentially through disruption of bacterial cell membranes.

2. Antioxidant Properties

Octanoic acid has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Effects on Lipid Metabolism

Studies have demonstrated that octanoic acid influences lipid metabolism significantly. It has been shown to enhance the release of glycerol from adipocytes more effectively than other fatty acids like oleate. This effect suggests a role in modulating energy metabolism and could have implications for obesity management .

Case Study 1: Octanoic Acid in Adipocyte Function

A study investigated the effects of octanoic acid on adipocytes, revealing that it does not induce differentiation in undifferentiated cells but increases lipid incorporation during differentiation. The maximum incorporation reached approximately 10% of total stored fatty acids, indicating its potential role in fat storage regulation .

Case Study 2: Clinical Trial on Essential Tremor

A double-blind placebo-controlled trial assessed the safety and efficacy of octanoic acid in patients with essential tremor. While the primary outcome did not show significant improvement over placebo, secondary analyses indicated some potential benefits worth exploring further .

Table 1: Summary of Biological Activities

The biological activities of octanoic acid are believed to be mediated through several mechanisms:

- Membrane Disruption : The amphiphilic nature of octanoic acid allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbes.

- Free Radical Scavenging : The compound's structure enables it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Regulation of Lipid Metabolism : By influencing adipocyte function, octanoic acid may modulate pathways involved in lipid storage and mobilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.